molecular formula C19H20N2O6 B12750995 2,4-Imidazolidinedione, 5,5-bis(3-(hydroxymethyl)-4-methoxyphenyl)- CAS No. 74697-46-4

2,4-Imidazolidinedione, 5,5-bis(3-(hydroxymethyl)-4-methoxyphenyl)-

Cat. No.: B12750995
CAS No.: 74697-46-4
M. Wt: 372.4 g/mol
InChI Key: ITRRQSUTLLSHSX-UHFFFAOYSA-N
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Description

2,4-Imidazolidinedione, 5,5-bis(3-(hydroxymethyl)-4-methoxyphenyl)- is a chemical compound with a complex structure that includes imidazolidinedione and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Imidazolidinedione, 5,5-bis(3-(hydroxymethyl)-4-methoxyphenyl)- typically involves the reaction of appropriate phenyl derivatives with imidazolidinedione under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2,4-Imidazolidinedione, 5,5-bis(3-(hydroxymethyl)-4-methoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions may vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2,4-Imidazolidinedione, 5,5-bis(3-(hydroxymethyl)-4-methoxyphenyl)- has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and effects on various biological pathways.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of 2,4-Imidazolidinedione, 5,5-bis(3-(hydroxymethyl)-4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5,5-Bis(3-hydroxyphenyl)-2,4-imidazolidinedione
  • 5,5-Bis(4-chlorophenyl)-2,4-imidazolidinedione
  • 5,5-Bis(3,4,5-trihydroxyphenyl)-2,4-imidazolidinedione

Uniqueness

This detailed article provides a comprehensive overview of 2,4-Imidazolidinedione, 5,5-bis(3-(hydroxymethyl)-4-methoxyphenyl)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

74697-46-4

Molecular Formula

C19H20N2O6

Molecular Weight

372.4 g/mol

IUPAC Name

5,5-bis[3-(hydroxymethyl)-4-methoxyphenyl]imidazolidine-2,4-dione

InChI

InChI=1S/C19H20N2O6/c1-26-15-5-3-13(7-11(15)9-22)19(17(24)20-18(25)21-19)14-4-6-16(27-2)12(8-14)10-23/h3-8,22-23H,9-10H2,1-2H3,(H2,20,21,24,25)

InChI Key

ITRRQSUTLLSHSX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC(=C(C=C3)OC)CO)CO

Origin of Product

United States

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